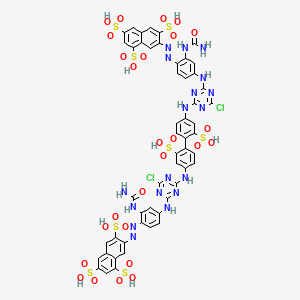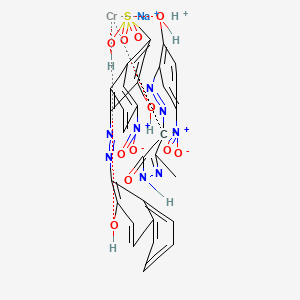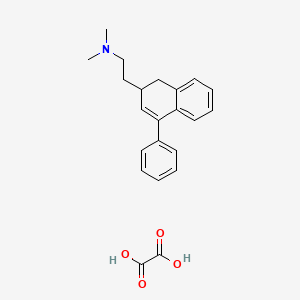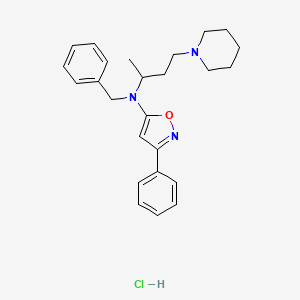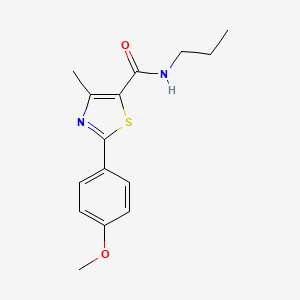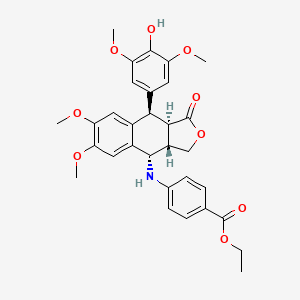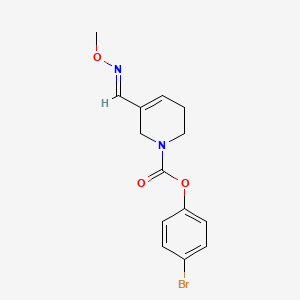
5-Butyl-1-methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-1-methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one: is a heterocyclic compound that belongs to the class of triazoloquinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1-methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include:
Starting Materials: Appropriate quinoline and triazole derivatives.
Reaction Conditions: Cyclization reactions often require catalysts, specific temperatures, and solvents to facilitate the formation of the triazoloquinoline ring.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.
Substitution: Various substitution reactions might occur on the quinoline or triazole rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but could include various substituted quinoline and triazole derivatives.
Aplicaciones Científicas De Investigación
5-Butyl-1-methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one: may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, affecting various pathways and processes within cells.
Comparación Con Compuestos Similares
Similar Compounds
1H-Triazolo(4,5-c)quinolin-4(5H)-one: Lacks the butyl and methyl substituents.
5-Butyl-1H-triazolo(4,5-c)quinolin-4(5H)-one: Lacks the methyl substituent.
1-Methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one: Lacks the butyl substituent.
Uniqueness
The presence of both butyl and methyl groups in 5-Butyl-1-methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from other similar compounds.
Propiedades
Número CAS |
133306-23-7 |
|---|---|
Fórmula molecular |
C14H16N4O |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
5-butyl-1-methyltriazolo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C14H16N4O/c1-3-4-9-18-11-8-6-5-7-10(11)13-12(14(18)19)15-16-17(13)2/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
ALYJSGJFRZYQBS-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=CC=CC=C2C3=C(C1=O)N=NN3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


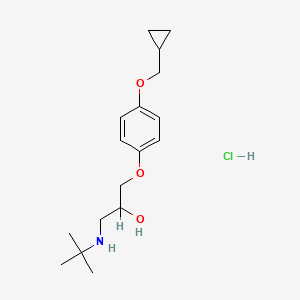
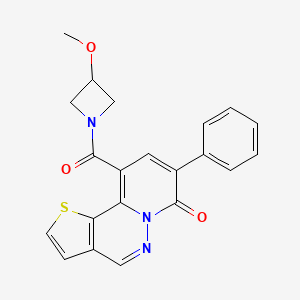
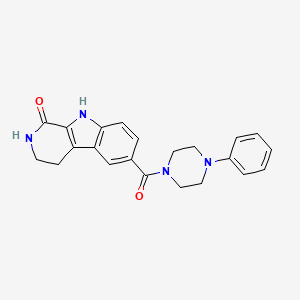
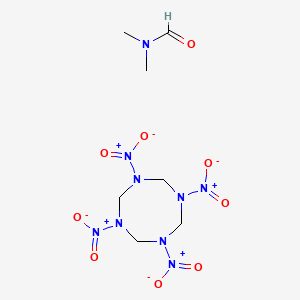
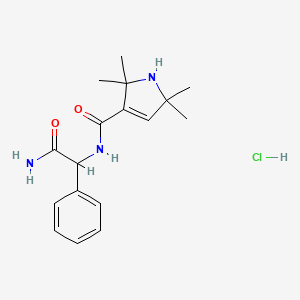
![[(1R,2R)-1-methyl-2-[[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol](/img/structure/B12755271.png)
